4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is an organic compound with the molecular formula C14H9Br3O2 It is a derivative of biphenyl, where the biphenyl core is substituted with a tribromomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves the bromination of a biphenyl precursor. One common method is the reaction of 4’-methyl-[1,1’-biphenyl]-2-carboxylic acid with bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The tribromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of 4’-methyl-[1,1’-biphenyl]-2-carboxylic acid.
Scientific Research Applications
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid involves its interaction with molecular targets through its functional groups. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to the presence of both a tribromomethyl group and a carboxylic acid group, which confer distinct reactivity and potential applications. Its tribromomethyl group makes it a versatile intermediate in organic synthesis, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments.
Properties
Molecular Formula |
C14H9Br3O2 |
---|---|
Molecular Weight |
448.93 g/mol |
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9Br3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19) |
InChI Key |
XNJWVANCIQDAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)(Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.